2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene
Description
2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene (CAS: 951915-17-6) is a halogenated aromatic compound featuring a 2-aminoethoxy substituent at the ortho position, bromine at the para position, and chlorine atoms at the meta positions. Its molecular formula is C₈H₈BrCl₂NO, with a molecular weight of 284.97 g/mol . This compound is listed as discontinued by CymitQuimica, though custom synthesis may be available . Limited safety data are provided in the evidence, but its aminoethoxy moiety suggests reactivity requiring careful handling .
Properties
IUPAC Name |
2-(4-bromo-2,6-dichlorophenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2NO/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4H,1-2,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOXOAGZHSJAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCN)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene typically involves multiple steps. One common method starts with the bromination and chlorination of benzene to introduce the halogen atoms at specific positions. This is followed by the introduction of the aminoethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene can undergo various types of chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides are used under conditions that may include elevated temperatures and the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminoethoxy group, while substitution reactions can produce a variety of derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene with four analogs based on substituent variations, molecular properties, and applications:
Structural and Functional Analysis
In contrast, the benzyloxy group in analogs (e.g., CAS 155891-94-4) is less reactive but improves stability against oxidation . Methyl-substituted analogs (e.g., CAS 204930-37-0) exhibit reduced polarity, favoring solubility in organic solvents, whereas the aminoethoxy group enhances aqueous miscibility .
Halogenation Patterns
- Bromine at the para position (C5) in the target compound may direct electrophilic substitution reactions, whereas dibromo analogs (e.g., CAS 84379-34-0) could exhibit enhanced halogen-mediated reactivity in cross-coupling reactions .
Physicochemical Properties
- The target compound’s molecular weight (284.97) is intermediate among analogs. Higher weights in benzyloxy derivatives (e.g., 332.02 ) correlate with increased boiling points and melting points.
Research and Application Insights
- Synthetic Utility: The aminoethoxy group in the target compound may serve as a precursor for pharmaceutical intermediates, though its discontinued status limits accessibility . Benzyloxy analogs are more commonly available and utilized in polymer chemistry .
- Safety Considerations: While specific hazard data for the target compound are sparse, analogs with aminoethoxy groups (e.g., 2-(2-aminoethoxy)ethanol) are corrosive and require non-metallic storage containers .
Handling and Availability Notes
- Storage: Store the target compound in sealed, dry conditions at 2–8°C .
- Synthesis : Custom synthesis may be necessary due to discontinuation .
Biological Activity
2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological effects, and relevant research findings.
Molecular Structure
- Molecular Formula : C₈H₈BrCl₂NO
- Molecular Weight : 284.97 g/mol
The compound consists of a benzene ring substituted with two halogens (bromine and chlorine) and an aminoethoxy group, which may influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves halogenation reactions and the introduction of the aminoethoxy group through nucleophilic substitution methods. These synthetic pathways are crucial for optimizing yield and purity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the compound may inhibit key enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives demonstrate MIC values ranging from 7.81 to 250 µg/ml against various pathogens, including Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (µg/ml) |
|---|---|
| Escherichia coli | 7.81 |
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 31.25 |
| Salmonella Enteritidis | 62.5 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown potential in inhibiting cell proliferation in various cancer types, suggesting its utility as an anticancer agent.
Case Studies
- Anticancer Activity : A study evaluated the effects of halogenated benzene derivatives on human cancer cell lines, revealing that compounds with similar structures to this compound significantly reduced cell viability in MCF-7 breast cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related compounds against resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their effectiveness against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
